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molecular formula C8H7ClO3S B1291623 3-(Methylsulfonyl)benzoyl chloride CAS No. 54857-54-4

3-(Methylsulfonyl)benzoyl chloride

Cat. No. B1291623
M. Wt: 218.66 g/mol
InChI Key: BHKRMQZNFPIGNQ-UHFFFAOYSA-N
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Patent
US09193695B2

Procedure details

DMF (0.4 mL) and oxalyl chloride (1.90 g) were added to a solution of 3-(methylsulfonyl)benzoic acid (2.00 g) in CHCl3 (including amylene, 40 mL) in a nitrogen gas flow under ice cooling, followed by stirring at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure to yield a crude product as a yellow solid, which was used in the subsequent reaction.
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C=O)C.[C:6](Cl)(=O)[C:7]([Cl:9])=[O:8].[CH3:12][S:13]([C:16]1[CH:17]=C([CH:22]=[CH:23][CH:24]=1)C(O)=O)(=[O:15])=[O:14]>C(Cl)(Cl)Cl>[CH3:12][S:13]([C:16]1[CH:17]=[C:6]([CH:22]=[CH:23][CH:24]=1)[C:7]([Cl:9])=[O:8])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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